molecular formula C8H8BClO3 B1456933 3-Chloro-2-formyl-4-methylphenylboronic acid CAS No. 1451391-37-9

3-Chloro-2-formyl-4-methylphenylboronic acid

Cat. No. B1456933
CAS RN: 1451391-37-9
M. Wt: 198.41 g/mol
InChI Key: TUJZIYSBECJNIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves boron-based chemistry, specifically boronic acid derivatives. While I don’t have specific synthetic procedures for this exact compound, boronic acids are commonly prepared through reactions involving boron trifluoride (BF3) or other boron reagents. These reactions often utilize Suzuki–Miyaura coupling or hydroboration methods .

Scientific Research Applications

Synthesis of Fluorenes

3-Chloro-2-formyl-4-methylphenylboronic acid is utilized in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . This process is significant in the field of organic electronics, as fluorenes are key components in the creation of organic light-emitting diodes (OLEDs) and other photonic devices due to their excellent electron-transporting properties.

Development of Muscarinic Acetylcholine Receptor Agonists

This compound plays a crucial role in the synthesis of biaryl amides that exhibit agonistic activity towards the muscarinic acetylcholine receptor subtype M1 . These receptors are targeted for the treatment of neurological disorders such as Alzheimer’s disease, making this application vital for medicinal chemistry.

Borinic Acid Picolinate Esters

The preparation of borinic acid picolinate esters using 3-Chloro-2-formyl-4-methylphenylboronic acid is an important step in developing treatments for cutaneous diseases . These esters have potential applications in dermatology, particularly in the treatment of conditions like psoriasis and eczema.

TRPV1 Antagonists for Chronic Pain

Researchers use this boronic acid derivative in the synthesis of TRPV1 antagonists . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. Antagonists of this receptor are being explored as potential therapeutic agents for the treatment of chronic pain .

Neutron Capture Therapy

Boronic acids and their esters, including 3-Chloro-2-formyl-4-methylphenylboronic acid, are considered for use as boron-carriers suitable for neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells selectively with the help of boron compounds and neutron radiation.

Stability in Aqueous Solutions

The stability of phenylboronic pinacol esters, such as those derived from 3-Chloro-2-formyl-4-methylphenylboronic acid, is a subject of study at physiological pH levels . Understanding the hydrolysis susceptibility of these compounds is crucial for their pharmacological applications, as it affects their behavior in biological systems.

Organic Synthesis

Lastly, 3-Chloro-2-formyl-4-methylphenylboronic acid is a valuable reagent in organic synthesis . It is often used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules .

Safety and Hazards

  • MSDS : Link to MSDS

Future Directions

: Sigma-Aldrich Product Page : ChemSpider - 3-Chloro-4-methylphenylboronic acid : ChemSpider - 3-Chloro-2-methylphenylboronic acid : ChemSpider - 3-Chloro-4-(trifluoromethyl)phenylboronic acid : Selection of boron reagents for Suzuki–Miyaura coupling

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-Chloro-2-formyl-4-methylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 3-Chloro-2-formyl-4-methylphenylboronic acid plays a crucial role, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting changes include the formation of new carbon–carbon bonds, which are fundamental to many biochemical processes and synthetic procedures .

Pharmacokinetics

It’s known that the compound is solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.

Result of Action

The result of the action of 3-Chloro-2-formyl-4-methylphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-formyl-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . Safety precautions should also be taken to avoid dust formation and release into the environment .

properties

IUPAC Name

(3-chloro-2-formyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJZIYSBECJNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224529
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451391-37-9
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-chloro-2-formyl-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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